(4-BROMOPHENYL)(2,6-DIMETHYLMORPHOLINO)METHANETHIONE
Overview
Description
(4-BROMOPHENYL)(2,6-DIMETHYLMORPHOLINO)METHANETHIONE is a useful research compound. Its molecular formula is C13H16BrNOS and its molecular weight is 314.24 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[(4-bromophenyl)carbonothioyl]-2,6-dimethylmorpholine is 313.01360 g/mol and the complexity rating of the compound is 269. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Catalysis and Synthesis
Copper(I) iodide-catalyzed synthesis of 1-benzothiophen-2-amines from 4-(2-bromophenyl)-1,2,3-thiadiazole is discussed as a method for creating intermediates used in pharmaceuticals, such as Raloxifene analogs. This highlights the importance of bromophenyl components in synthesizing complex molecules for medicinal chemistry (Petrov, Popova, & Androsov, 2015).
Antimicrobial and Antioxidant Properties
Synthesis and Antioxidant Properties of derivatives with bromine suggest the potential of bromophenyl compounds in creating antioxidants. This indicates a pathway for developing compounds with significant antioxidant power, potentially useful in pharmaceuticals and materials science (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Corrosion Inhibition
Corrosion inhibition studies of novel 8-hydroxyquinoline derivatives, including those with bromophenyl groups, show applications in protecting metals against corrosion. This research demonstrates the utility of such compounds in industrial applications, particularly in materials science and engineering (Rbaa, Lgaz, Kacimi, Lakhrissi, Bentiss, & Zarrouk, 2018).
Functionalized Membranes for Energy Applications
Anion exchange membranes functionalized with morpholinium groups for energy applications highlight the use of similar compounds in enhancing the efficiency and stability of energy conversion devices. This application is particularly relevant in the field of green energy and sustainable technologies (Gao, Lu, Ma, Yan, Jiang, Wu, & He, 2020).
Properties
IUPAC Name |
(4-bromophenyl)-(2,6-dimethylmorpholin-4-yl)methanethione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNOS/c1-9-7-15(8-10(2)16-9)13(17)11-3-5-12(14)6-4-11/h3-6,9-10H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWQIXKGYTYQMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=S)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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